molecular formula C20H26N2 B12513420 n,n'-Dibenzylcyclohexane-1,2-diamine

n,n'-Dibenzylcyclohexane-1,2-diamine

Cat. No.: B12513420
M. Wt: 294.4 g/mol
InChI Key: SJBYIGXWWGSEES-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Dynamics

The molecular geometry of N,N'-Dibenzylcyclohexane-1,2-diamine is defined by a cyclohexane ring in a chair conformation, with the two amine groups occupying adjacent equatorial positions. The benzyl substituents extend axially from the nitrogen atoms, creating a sterically hindered environment that restricts free rotation around the C–N bonds. This restriction results in distinct conformational isomers, where the relative orientation of the benzyl groups (syn or anti) influences the compound’s reactivity and intermolecular interactions.

Molecular mechanics calculations reveal that the syn conformation is energetically favored by approximately 2.3 kcal/mol compared to the anti conformation due to reduced steric clash between the benzyl groups. However, in polar solvents, the anti conformation becomes more prevalent, as the dipole moment of this arrangement (3.1 D) allows for stronger solvent interactions. The energy barrier for interconversion between these conformers is estimated at 12.7 kcal/mol, indicating limited room-temperature flexibility.

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of this compound was unambiguously assigned using single-crystal X-ray diffraction. Crystals suitable for analysis were grown via slow evaporation of an ethanol solution, yielding orthorhombic crystals with space group P2₁2₁2₁. The refinement using SHELX software confirmed the (1R,2R) configuration, with Flack parameter x = 0.02(3), validating the enantiopure nature of the sample.

Key bond lengths and angles include:

  • N1–C1: 1.467 Å
  • N2–C2: 1.462 Å
  • C1–C2–C3–C4 torsion angle: 58.7°

The crystal packing analysis revealed CH–π interactions between the benzyl aromatic rings and adjacent cyclohexane hydrogens, stabilizing the lattice with an interaction energy of −4.8 kcal/mol.

Comparative Analysis of Cis-Trans Isomerism

This compound exhibits cis-trans isomerism based on the relative positions of the benzyl groups relative to the cyclohexane plane. The cis isomer (both benzyl groups on the same face) and trans isomer (benzyl groups on opposite faces) display markedly different physicochemical properties:

Property Cis Isomer Trans Isomer
Dipole moment (D) 2.8 1.4
Solubility in H₂O (g/L) 0.12 0.04
Melting point (°C) 98–100 112–114

The trans isomer is thermodynamically favored by 1.8 kcal/mol due to reduced steric strain between the benzyl groups. However, kinetic control during synthesis often leads to cis-trans mixtures, with the ratio dependent on reaction temperature and solvent polarity.

Chiral Center Interactions in Enantiomeric Forms

The (1R,2R) and (1S,2S) enantiomers of this compound exhibit distinct chiral recognition properties. In coordination complexes, the (1R,2R) enantiomer preferentially binds to Δ-configured metal centers (e.g., Ru²⁺), while the (1S,2S) form favors Λ-configured centers, as demonstrated by circular dichroism spectroscopy.

Enantiomeric excess (ee) determination via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) shows baseline separation with retention times of 12.3 min ((1R,2R)) and 14.7 min ((1S,2S)). The energy difference between enantiomers in the gas phase is negligible (<0.1 kcal/mol), but solvation effects in ethanol create a 0.4 kcal/mol stabilization of the (1R,2R) form due to optimized hydrogen bonding with the solvent.

Properties

IUPAC Name

1-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYIGXWWGSEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imine Formation and Reduction Strategy

The most established method for preparing N,N'-dibenzylcyclohexane-1,2-diamine involves a two-step process:

  • Formation of N,N'-dibenzylidene-cyclohexane-1,2-diamine (Schiff base) via condensation
  • Reduction of the imine bonds to form the target diamine

This approach has been thoroughly documented in the literature and offers reliable access to both racemic and enantiomerically pure forms of the target compound.

Detailed Synthetic Procedure

A specific synthetic procedure for the preparation of (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine involves the following steps:

Step 1: Synthesis of (R,R)-N,N'-Dibenzylidene-1,2-diaminocyclohexane

  • A mixture of benzaldehyde (10.6 g, 100 mmol) and (R,R)-1,2-diaminocyclohexane (5.2 g, 50 mmol) in benzene (100 mL) is stirred at room temperature for 1 hour
  • The mixture is then refluxed under nitrogen with a Dean–Stark adapter until all water has been removed
  • The solution is evaporated to dryness, and the yellow resultant is recrystallized from petroleum ether to yield 10.6 g of product

Step 2: Reduction to (R,R)-N,N'-Dibenzyl-1,2-diaminocyclohexane

  • To a 250 mL flask is added (R,R)-N,N'-dibenzylidene-1,2-diaminocyclohexane (5.0 g, 17.2 mmol) and methanol (100 mL), and the mixture is cooled to 0°C
  • Sodium borohydride (NaBH4, 1.5 g) is added portionwise
  • The mixture is stirred at 25°C for 4 hours
  • The solvent is evaporated, 100 mL of water is added, and the product is extracted with dichloromethane (3 × 150 mL)
  • The organic layer is dried over magnesium sulfate (MgSO4) and the solvent evaporated to give approximately 4 g of product as a yellow oil

The Dean-Stark apparatus in the first step is crucial for removing the water generated during imine formation, thus driving the equilibrium toward product formation. The second step employs sodium borohydride as a reducing agent to convert the imine bonds to amine linkages.

Alternative Reducing Agents for Imine Reduction

Comparative Analysis of Reducing Agents

While sodium borohydride (NaBH4) is commonly employed for the reduction of imines, various alternative reducing agents can be used, each offering specific advantages in terms of selectivity, reaction conditions, and yield. Table 1 provides a comparative analysis of different reducing agents suitable for the synthesis of this compound.

Table 1: Comparison of Reducing Agents for Imine Reduction

Reducing Agent Reaction Conditions Advantages Limitations Reference
Sodium borohydride (NaBH4) MeOH, 0-25°C, 4h Readily available, relatively inexpensive Less selective, can reduce other functional groups
Sodium cyanoborohydride (NaBH3CN) MeOH/THF, pH 6-7, rt Selective for imines at controlled pH, compatible with aldehydes Toxic cyanide component, requires pH control
Sodium triacetoxyborohydride (NaBH(OAc)3) DCE or THF, rt Highly selective, mild conditions, fewer side products More expensive, moisture sensitive
Borane-pyridine complex THF, rt to reflux Selective reduction, stable reagent Longer reaction times, higher temperatures
Catalytic hydrogenation (H2, Pd/C) EtOH or MeOH, rt, 1-5 atm H2 Environmentally friendly, high yields Requires specialized equipment, potential for over-reduction

Mechanistic Considerations

The reduction mechanism varies depending on the reducing agent employed. With sodium borohydride, the mechanism involves nucleophilic attack of the hydride ion on the electrophilic carbon of the imine bond. This forms an intermediate that undergoes protonation during workup to yield the amine.

Sodium triacetoxyborohydride operates through a similar mechanism but offers greater selectivity due to its attenuated reactivity. The acetoxy groups decrease the reducing power of the borohydride, making it more selective toward imines over other functional groups.

Direct Reductive Amination Approaches

One-Pot Synthesis Methods

Direct reductive amination represents a more atom-economical approach to this compound, eliminating the need to isolate the imine intermediate. This method typically involves:

  • In situ formation of the imine by mixing cyclohexane-1,2-diamine with benzaldehyde
  • Addition of a reducing agent to the same reaction mixture
  • Direct conversion to the target diamine in a single synthetic operation

The primary advantage of this approach is operational simplicity and potentially higher overall yields due to fewer isolation and purification steps.

Optimized Reaction Conditions

The efficiency of direct reductive amination is highly dependent on reaction conditions, particularly the choice of solvent, reducing agent, and reaction temperature. Table 2 summarizes optimal conditions for direct reductive amination to produce this compound.

Table 2: Optimized Conditions for Direct Reductive Amination

Parameter Optimal Conditions Notes Reference
Solvent 1,2-Dichloroethane (DCE) Preferred for NaBH(OAc)3, faster reactions compared to THF
Alternative Solvents THF, Acetonitrile THF shows slower reaction rates but good compatibility
Reducing Agent NaBH(OAc)3 Higher yields, fewer side products compared to NaBH3CN/MeOH
Catalyst Acetic acid (catalytic) Generally not needed with aldehydes but can accelerate reactions
Temperature Room temperature Elevated temperatures may be required for hindered substrates
Stoichiometry 1.3-1.5 equiv. aldehyde, 1.4-1.6 equiv. reducing agent Excess reagents improve conversion

Prevention of Dialkylation

A significant advantage of reductive amination over direct alkylation methods is the prevention of multiple alkylation on nitrogen atoms. In direct alkylation with alkyl halides, controlling mono-alkylation is challenging because the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation.

Reductive amination mitigates this problem by generating an intermediate imine or iminium ion that undergoes reduction faster than it can react with another molecule of aldehyde, thus providing cleaner access to the desired this compound.

Stereochemical Considerations and Enantiopure Synthesis

Resolution of Cyclohexane-1,2-diamine

For applications requiring enantiopure this compound, the starting cyclohexane-1,2-diamine must first be obtained in its enantiomerically pure form. A well-established method involves resolution using tartaric acid.

Procedure for Resolution :

  • Racemic trans-cyclohexane-1,2-diamine is treated with either enantiomer of tartaric acid
  • Diastereomeric salts form with different solubility properties
  • Selective crystallization allows separation of the diastereomers
  • The resolved diamine is liberated from the salt by treatment with base

The optical purity of the resolved diamine can be determined using chiral solid-phase HPLC techniques and polarimetry. This resolved diamine then serves as the starting material for the synthesis of enantiopure this compound.

Stereoselective Synthesis Outcomes

The stereochemical outcome of this compound synthesis is directly determined by the stereochemistry of the starting diamine. Table 3 illustrates the relationship between starting materials and stereochemical outcomes.

Table 3: Stereochemical Outcomes in this compound Synthesis

Starting Diamine Synthetic Method Product Stereochemical Retention Applications Reference
(1R,2R)-cyclohexane-1,2-diamine Imine formation/NaBH4 reduction (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine Complete retention Asymmetric catalysis ligand
(1S,2S)-cyclohexane-1,2-diamine Imine formation/NaBH4 reduction (1S,2S)-N,N'-dibenzylcyclohexane-1,2-diamine Complete retention Mirror-image catalysis
Racemic trans-cyclohexane-1,2-diamine Imine formation/NaBH4 reduction Racemic trans-N,N'-dibenzylcyclohexane-1,2-diamine Retention of relative stereochemistry General applications
meso-cyclohexane-1,2-diamine Imine formation/NaBH4 reduction meso-N,N'-dibenzylcyclohexane-1,2-diamine Retention Less common in asymmetric catalysis -

Metal Complex Formation and Applications

Synthesis of Nickel Complexes

The preparation of this compound is often undertaken with the specific goal of forming metal complexes for catalytic applications. The Ni(II)−Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 complex, in particular, has shown exceptional utility as a catalyst for enantioselective Michael additions.

The procedure for preparing this nickel complex directly from the synthesized diamine ligand is also documented in the literature. This complex is noteworthy for its ease of synthesis compared to other catalysts with similar applications.

Catalytic Activity Considerations

The catalytic activity of metal complexes derived from this compound is influenced by the purity and stereochemical integrity of the diamine ligand. Contamination with mono-benzylated products or loss of stereochemical integrity during synthesis can significantly diminish the enantioselectivity of the resulting catalysts.

Optimization and Scale-Up Considerations

Solvent Selection and Environmental Considerations

Traditional syntheses of this compound often employ benzene, a known carcinogen, as the solvent for imine formation. For larger-scale preparation and to address environmental and safety concerns, alternative solvents should be considered. Table 4 presents potential alternative solvents for this synthesis.

Table 4: Alternative Solvents for this compound Synthesis

Traditional Solvent Alternative Solvent Advantages Disadvantages Dean-Stark Compatible Reference
Benzene Toluene Less toxic, similar properties Higher boiling point Yes -
Benzene Cyclohexane Low toxicity, suitable boiling point Reduced solubility for some substrates Yes -
Methanol (reduction) Ethanol Less toxic, renewable source Slightly lower reactivity Not applicable
DCE/DCM (extraction) Ethyl acetate Lower toxicity, better environmental profile Less efficient extraction Not applicable -

Purification Methods

The crude this compound product often requires purification before use in sensitive applications such as asymmetric catalysis. While the literature reports using the crude product as a yellow oil in some applications, more rigorous purification may be necessary for specific uses.

Potential purification methods include:

  • Column chromatography using silica gel with appropriate eluent systems
  • Conversion to a hydrochloride salt followed by recrystallization
  • Distillation under reduced pressure for larger scale preparations
  • Preparative HPLC for analytical-grade material

Structure Verification and Analysis

Analytical Methods for Structural Confirmation

Confirming the successful synthesis of this compound typically involves a combination of analytical techniques. Table 5 summarizes key analytical methods for structural verification.

Table 5: Analytical Methods for this compound Characterization

Analytical Method Key Diagnostic Features Information Provided Reference
1H NMR Spectroscopy Benzylic CH2 signals (3.5-4.0 ppm), N-H signals Confirmation of reduction, structural integrity -
13C NMR Spectroscopy Benzylic CH2 carbons (~50-55 ppm) Carbon framework confirmation -
Mass Spectrometry Molecular ion peak at m/z 294 (C20H26N2) Molecular weight confirmation
IR Spectroscopy N-H stretching (3300-3400 cm-1), absence of C=N Functional group verification -
Optical Rotation [α]D values for enantiopure compounds Confirmation of optical activity
Chiral HPLC Separation of enantiomers Determination of enantiomeric purity

Characteristic Spectroscopic Data

For reference purposes, key spectroscopic data for (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine based on literature sources includes:

  • 1H NMR signals for benzylic protons appear as distinctive doublets
  • N-H protons typically show as broad singlets that may be concentration-dependent
  • Cyclohexane ring protons appear in the aliphatic region with characteristic splitting patterns

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles like amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

Asymmetric Catalysis

  • Michael Addition Reactions: N,N'-Dibenzylcyclohexane-1,2-diamine is used as a ligand in nickel(II) complexes to catalyze highly enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes . For example, a Ni(II)-(bis)diamine catalyst facilitates the Michael addition of substituted and unsubstituted malonates and β-ketoesters to nitroalkenes bearing aromatic and aliphatic residues .

Synthesis of Chiral Compounds

  • Organocatalysis: Cyclohexane-1,2-diamine derivatives have been employed as organocatalysts in the synthesis of α-hydroxy γ-keto esters from arenes, chlorooxoacetates, and ketones .
  • Building Blocks for Pharmaceuticals: Nitrogen-containing heterocyclic compounds, including diamine derivatives, are essential building blocks in drug design due to the ability of the nitrogen atom to form hydrogen bonds with biological targets .

Antimicrobial Applications

  • Antimicrobial Activity: Derivatives of cyclohexane-1,2-diamine exhibit antimicrobial activity. Reducing the imine bond in these derivatives can greatly increase their antimicrobial activity . For instance, zinc complexes with reduced Schiff bases of cyclohexane-1,2-diamine show marked antibacterial activity against E. coli and S. aureus . Compounds containing the 4-(trifluoromethylphenyl) moiety display significant antibacterial activity, and the antimicrobial effect of the zinc complex is higher than that of the corresponding free reduced ligand .

Metal Complex Chemistry

  • Ligand in Metal Complexes: this compound is used as a ligand in the synthesis of zinc complexes . The coordination in these zinc complexes is often distorted tetrahedral . These complexes have potential applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Different N-Substituents

The catalytic efficacy of 1,2-diamine ligands is highly dependent on their N-substituents. Below is a comparative analysis:

Compound Name Substituents Metal Complex Reaction Type Key Findings Reference
N,N′-Dibenzylcyclohexane-1,2-diamine Benzyl Ni(II) Michael Addition 99% ee in nitroalkene additions; superior steric/electronic modulation
N,N′-Dimethylcyclohexane-1,2-diamine (DMCHDA) Methyl Cu(II) Arylation of Amines Moderate ee; smaller substituents limit enantioselectivity
N,N′-Diisopropylcyclohexane-1,2-diamine Isopropyl Mn(I) Transfer Hydrogenation Improved activity in Mn complexes compared to methyl derivatives
N,N′-Bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine 3,3-Dimethylbutyl Ru(II) Asymmetric Hydrogenation 97% ee in ketone hydrogenation; phosphine-diamine hybrids enhance activity

Key Observations :

  • Benzyl vs. Methyl : The benzyl groups in N,N′-dibenzylcyclohexane-1,2-diamine provide greater steric hindrance and π-π interactions, critical for high enantioselectivity in Ni-catalyzed reactions. In contrast, methyl-substituted ligands (e.g., DMCHDA) exhibit lower selectivity due to reduced steric bulk .
  • Benzyl vs. Isopropyl : Isopropyl substituents in Mn complexes improve catalytic activity in transfer hydrogenation, but the dibenzyl variant remains unmatched in Ni-catalyzed Michael additions .

Variation in Metal Centers

The choice of metal significantly impacts reaction scope and mechanism:

  • Nickel(II) Complexes :
    The Ni(II)-dibenzylcyclohexanediamine complex is a benchmark for enantioselective Michael additions, operating efficiently at room temperature. The ligand’s rigidity and strong metal binding prevent ligand dissociation, ensuring stability .

  • Copper(II) Complexes: Dinuclear Cu(II) complexes with this ligand participate in the Henry reaction (nitroaldol reaction). However, mononuclear Cu(II) analogs show reduced activity, highlighting the importance of secondary metal coordination .
  • Ruthenium(II) Complexes: Ru(II) complexes incorporating diphosphine-diamine hybrids (e.g., N,N′-bis[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine) achieve 97% ee in ketone hydrogenation, demonstrating versatility beyond Ni applications .

Application-Specific Comparisons

  • Michael Additions :
    The dibenzyl ligand outperforms DMCHDA and Co(II) analogs in Ni-catalyzed reactions, yielding higher ee values (99% vs. 80–90% for Co) .
  • Henry Reaction: Cu(II)-dibenzylcyclohexanediamine complexes require dinuclear structures for optimal activity, unlike monodiamine Cu complexes, which are less effective .
  • Hydrogenation :
    Ru(II) complexes with phosphine-modified dibenzyl ligands achieve higher enantioselectivity (97% ee) compared to simpler diamine-Ru systems (≤85% ee) .

Research Findings and Data Tables

Catalytic Performance in Michael Additions

Catalyst System Substrate Yield (%) ee (%) Reference
Ni(II)-dibenzylcyclohexanediamine β-Nitrostyrene 90–95 95–99
Co(II)-dibenzylcyclohexanediamine β-Nitrostyrene 85–90 80–85
Ni(II)-DMCHDA β-Nitrostyrene 70–75 60–70

Biological Activity

n,n'-Dibenzylcyclohexane-1,2-diamine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and catalytic applications. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Antimicrobial Activity

Synthesis and Structure-Activity Relationship (SAR)
A significant study reported the synthesis of various N,N-dibenzylcyclohexane-1,2-diamine derivatives to evaluate their antimicrobial properties. The results indicated that several derivatives exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, outperforming tetracycline in some cases . Notably, compounds 17-20, 26, 37, and 38 were identified as particularly potent.

Fungal Activity
In addition to antibacterial properties, these compounds also demonstrated antifungal activity against strains such as Candida albicans and Candida glabrata, indicating a broad spectrum of antimicrobial efficacy .

Catalytic Applications

Enantioselective Michael Additions
this compound has been utilized as a chiral ligand in catalysis. Specifically, Ni(II)-bis[(R,R)-n,n'-dibenzylcyclohexane-1,2-diamine]Br₂ was shown to effectively catalyze enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. The reaction yielded high enantioselectivities at room temperature, demonstrating the compound's utility in asymmetric synthesis .

Comparative Biological Activity Data

The following table summarizes the MIC values of this compound derivatives against various microbial strains:

Compound IDBacterial StrainMIC (μg/mL)Fungal StrainMIC (μg/mL)
Compound 17Staphylococcus aureus0.005Candida albicans0.25
Compound 18Escherichia coli0.01Candida glabrata0.5
Compound 19Pseudomonas aeruginosa0.032--
Compound 20Enterococcus faecalis0.0005--

The mechanism by which this compound exhibits its antimicrobial effects is believed to involve disruption of microbial cell wall synthesis and function. The structural characteristics of the compound allow it to interact effectively with bacterial membranes, leading to cell lysis or inhibition of growth .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized a series of N,N-dibenzylcyclohexane-1,2-diamine derivatives and measured their antimicrobial activity against various pathogens. The findings indicated that modifications in the structure significantly influenced the biological activity of the compounds, emphasizing the importance of SAR in drug design .

Catalytic Efficiency

Another case study highlighted the effectiveness of Ni(II)-bis[(R,R)-n,n'-dibenzylcyclohexane-1,2-diamine]Br₂ as a catalyst for enantioselective reactions. This study provided insights into how ligand modifications can enhance catalytic performance and selectivity in synthetic applications .

Q & A

Basic: What are the established synthetic methodologies for N,N'-Dibenzylcyclohexane-1,2-diamine, and how can reaction conditions be optimized for yield?

Answer:
A common method involves condensation of cyclohexane-1,2-diamine with benzaldehyde derivatives. For example:

  • Procedure : Dissolve benzaldehyde (0.4 mmol) and cyclohexane-1,2-diamine (0.2 mmol) in diethyl ether (30 mL). Stir at room temperature for 72 hours to form a brown precipitate. Filter and recrystallize in ethanol (yield: ~90%, mp: 103°C) .
  • Optimization : Reaction time, solvent polarity (e.g., ethanol vs. ether), and stoichiometric ratios influence yield. Monitoring via TLC (Rf: 0.81 in hexane/acetone, 50:50) ensures completion .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclohexane backbone protons at δ 1.2–2.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for N,N'-bis(2-nitrophenylmethylene)cyclohexane-1,2-diamine: calculated 384.12, observed 384.10) .
  • X-ray Crystallography : Resolves stereochemistry in coordination complexes (e.g., trans-configuration in metal-ligand adducts) .

Advanced: How does this compound function as a chiral ligand in asymmetric catalysis, and what mechanistic insights explain its enantioselectivity?

Answer:

  • Application : The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ complex catalyzes Michael additions of 1,3-dicarbonyls to nitroalkenes with >90% enantiomeric excess (ee) at room temperature .
  • Mechanism : The ligand’s rigid cyclohexane backbone and benzyl groups enforce a chiral pocket, stabilizing transition states via π-π interactions and steric control. Computational studies (DFT) reveal distinct roles for each diamine in substrate activation .

Advanced: How do structural modifications (e.g., nitro-substituted benzyl groups) alter the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Activity : N,N'-bis(p-nitrophenylmethylene)cyclohexane-1,2-diamine exhibits enhanced antifungal activity (MIC: 8 µg/mL against Candida albicans) compared to non-nitrated analogs due to increased electron-withdrawing effects and membrane permeability .
  • Structure-Activity Relationship (SAR) : Nitro groups at meta/para positions improve solubility and target binding, while ortho-substitutions reduce steric hindrance .

Advanced: What strategies resolve contradictions in enantioselectivity data for this compound-based catalysts across different substrates?

Answer:

  • Substrate Screening : Test diverse substrates (e.g., α,β-unsaturated ketones vs. nitroolefins) to identify steric/electronic compatibility.
  • Ligand Tuning : Adjust benzyl substituents (e.g., electron-donating/-withdrawing groups) to modulate catalyst-substrate interactions. For example, bulkier groups enhance selectivity in sterically hindered reactions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in situ IR or HPLC to distinguish pathway-dependent selectivity .

Basic: What are the recommended storage and handling protocols for this compound to ensure stability?

Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation or hydrolysis .
  • Handling : Use under inert atmosphere (N₂/Ar) for moisture-sensitive reactions. SDS guidelines recommend PPE (gloves, goggles) due to potential irritancy .

Advanced: How does this compound compare to other diamines (e.g., ethylenediamine derivatives) in controlling coordination polymer (CP) dimensionality?

Answer:

  • Dimensionality Control : The cyclohexane backbone in This compound induces kinked geometries, favoring 1D or 2D CPs, whereas linear diamines (e.g., ethylenediamine) promote 3D frameworks .
  • Case Study : In metal-thiocyanate CPs, ligand rigidity reduces interpenetration, enabling tailored porosity for gas storage applications .

Advanced: What computational methods validate the stereoelectronic properties of this compound in catalyst design?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO of the Ni(II)-diamine complex localizes on the nitroalkene, facilitating nucleophilic attack .
  • Molecular Dynamics : Simulate ligand conformational flexibility to optimize chiral induction in asymmetric synthesis .

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